molecular formula C12H10ClNO2 B12857751 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline

Cat. No.: B12857751
M. Wt: 235.66 g/mol
InChI Key: ZYXCBCAQGHGOIP-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position and a 1,3-dioxolane ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents like alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Alkaline silver nitrate in ethanol is commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antitumor activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Comparison: Compared to its analogs, 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)quinoline

InChI

InChI=1S/C12H10ClNO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2

InChI Key

ZYXCBCAQGHGOIP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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